molecular formula C10H19ClN2O4 B587633 (S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride CAS No. 147529-99-5

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride

Cat. No.: B587633
CAS No.: 147529-99-5
M. Wt: 266.722
InChI Key: OEQCNVUALLMGRI-QRPNPIFTSA-N
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Description

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H19ClN2O4 and its molecular weight is 266.722. The purity is usually 95%.
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Biological Activity

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride (CAS Number: 147529-99-5) is a synthetic derivative of 6-aminohexanoic acid, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure, featuring an allyloxycarbonyl group that may enhance its pharmacological properties. This article discusses the biological activity of this compound, focusing on its antifibrinolytic properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H19ClN2O4
  • Molecular Weight : 248.73 g/mol
  • Solubility : Soluble in water, with a purity of over 98% .

Antifibrinolytic Activity

This compound exhibits significant antifibrinolytic activity, which is critical in preventing excessive bleeding during surgical procedures and in treating conditions associated with fibrinolysis.

Comparison of Antifibrinolytic Activity

CompoundIC50 (mM)
EACA0.2
H-EACA-NLeu-OH<0.02
HCl × H-EACA-Leu-OH0.08
HCl × H-EACA-Cys(S-Bzl)-OH0.04

Research indicates that derivatives of 6-aminohexanoic acid, including this compound, have shown enhanced inhibitory effects on plasmin activity compared to their parent compound . The modification with an allyloxycarbonyl group appears to improve the compound's binding affinity to the active site of plasmin, leading to increased antifibrinolytic potency.

Cytotoxicity Studies

In addition to its antifibrinolytic properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that certain derivatives exhibit cytotoxicity against MCF-7 breast cancer cells and fibroblast cell lines at higher concentrations.

Cytotoxicity Results

CompoundCell LineConcentration (mM)Effect
H-EACA-Leu-OHMCF-7HighCytotoxic
H-EACA-Nle-OHFibroblastHighCytotoxic

These findings indicate that the structural modifications of the base compound may influence its ability to induce cell death in cancerous cells, warranting further investigation into its mechanism of action and potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves the inhibition of plasminogen activation and subsequent fibrinolysis. This is achieved through competitive inhibition at the active site of plasmin, a serine protease responsible for breaking down fibrin in blood clots.

Case Studies and Research Findings

  • Antifibrinolytic Applications : Clinical studies have demonstrated that compounds similar to this compound effectively reduce blood loss during surgical procedures, highlighting their utility in medical settings.
  • Cytotoxic Potential : A study focusing on the anticancer properties of amino acid derivatives found that modifications leading to increased hydrophobicity enhanced cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development .
  • Inhibition of Topoisomerase II : Research has indicated that certain derivatives can inhibit topoisomerase II activity, a critical enzyme involved in DNA replication and repair, thereby providing a potential mechanism for their anticancer activity .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification methods for (S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride?

The synthesis involves coupling an allyloxycarbonyl group to the ε-amino group of lysine derivatives, followed by acid hydrolysis to form the hydrochloride salt. A typical protocol includes:

  • Protection : Use of Fmoc or benzyloxycarbonyl (Cbz) groups to protect the α-amino group during coupling.
  • Coupling : Reaction with allyl chloroformate in anhydrous conditions (e.g., THF, DMF) under nitrogen.
  • Deprotection : Acidic hydrolysis (6N HCl, reflux) to remove protecting groups and form the hydrochloride salt . Purification is achieved via recrystallization (ethanol/water mixtures) or reverse-phase HPLC to ≥95% purity.

Q. How does the allyloxycarbonyl group function in peptide synthesis?

The allyloxycarbonyl group serves as a temporary protecting group for amines, enabling selective deprotection under mild acidic or catalytic conditions (e.g., Pd(0)). This allows sequential peptide elongation without disrupting other functional groups. For example, thiol-ene reactions under continuous flow can enhance coupling efficiency and reduce side products .

Advanced Research Questions

Q. What advanced analytical techniques validate the structure and purity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm the stereochemistry (e.g., (S)-configuration) and presence of allyloxycarbonyl moieties. Key signals include allyl protons (δ 5.8–6.1 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C10H18N2O4·HCl: 278.09) .
  • HPLC : Purity assessment using C18 columns with UV detection (220 nm).

Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis using this compound?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, NMP) improve solubility and reaction kinetics.
  • Catalysts : HOBt/DIC or HATU enhance coupling efficiency by reducing racemization.
  • Temperature Control : Reactions at 0–4°C minimize side reactions . Yield improvements (from 70% to >90%) have been reported using these methods.

Q. How should contradictory findings in biological activity studies be addressed?

Discrepancies (e.g., oxidative stress protection in muscle cells vs. no effect in hepatic models) may stem from:

  • Dosage Variability : Standardized dosing (e.g., 10–100 µM in vitro) is critical.
  • Model Systems : Validate findings across cell lines (C2C12 myotubes, HepG2) and animal models (rats vs. mice).
  • Analytical Consistency : Use uniform assays (e.g., ROS detection via DCFH-DA) .

Q. Methodological Guidance Tables

Table 1: Comparative Synthesis Protocols

ParameterMethod A (Batch) Method B (Flow)
SolventTHFDMF/Water (9:1)
CatalystNoneHoveyda-Grubbs II
Reaction Time2 hours (reflux)30 minutes (37°C)
Yield75%92%

Table 2: Biological Activity Assays

Assay TypeProtocolKey Findings
Oxidative StressH2O2-induced C2C12 cells + DCFH-DA40% ROS reduction at 50 µM
Metabolic ActivityO2 consumption in rat mitochondria25% increase in ATP production

Properties

IUPAC Name

(2S)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQCNVUALLMGRI-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674204
Record name N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147529-99-5
Record name N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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